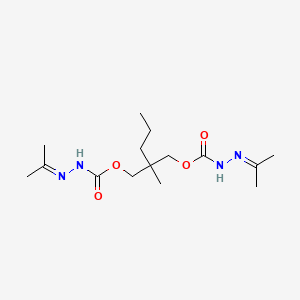
1,3-Propanediol, 2-methyl-2-propyl-, bis(isopropylideneiminocarbamate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-methyl-2-propyl-, bis(isopropylideneiminocarbamate) is a chemical compound with a complex structure. It is known for its applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by its unique molecular configuration, which contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-methyl-2-propyl-, bis(isopropylideneiminocarbamate) typically involves multiple steps. One common method includes the aldol addition followed by hydrogenation. Another approach is the classical combination of hydroxymethylation and Cannizzaro-type disproportionation with formaldehyde .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and specific temperature and pressure conditions are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-methyl-2-propyl-, bis(isopropylideneiminocarbamate) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1,3-Propanediol, 2-methyl-2-propyl-, bis(isopropylideneiminocarbamate) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It has applications in the study of biochemical pathways and enzyme reactions.
Medicine: It is used in the development of pharmaceuticals, particularly as a tranquilizer and muscle relaxant.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-methyl-2-propyl-, bis(isopropylideneiminocarbamate) involves its interaction with specific molecular targets and pathways. It acts as a muscle relaxant by affecting the central nervous system. The compound interacts with neurotransmitter receptors, leading to the inhibition of nerve signal transmission and resulting in muscle relaxation .
Comparison with Similar Compounds
Similar Compounds
Carisoprodol: A muscle relaxant with a similar structure and mechanism of action.
Lorbamate: A compound with sedative properties similar to those of the target compound.
Uniqueness
1,3-Propanediol, 2-methyl-2-propyl-, bis(isopropylideneiminocarbamate) is unique due to its specific molecular configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness contributes to its effectiveness as a muscle relaxant and tranquilizer.
Properties
CAS No. |
25652-07-7 |
|---|---|
Molecular Formula |
C15H28N4O4 |
Molecular Weight |
328.41 g/mol |
IUPAC Name |
[2-methyl-2-[(propan-2-ylideneamino)carbamoyloxymethyl]pentyl] N-(propan-2-ylideneamino)carbamate |
InChI |
InChI=1S/C15H28N4O4/c1-7-8-15(6,9-22-13(20)18-16-11(2)3)10-23-14(21)19-17-12(4)5/h7-10H2,1-6H3,(H,18,20)(H,19,21) |
InChI Key |
WLSWIPXQPOWVGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(COC(=O)NN=C(C)C)COC(=O)NN=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


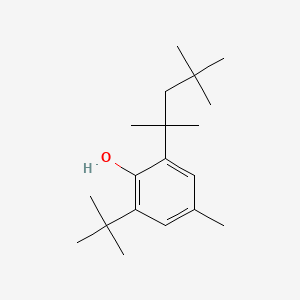
![8-[2-(1h-Indol-3-yl)ethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14682776.png)
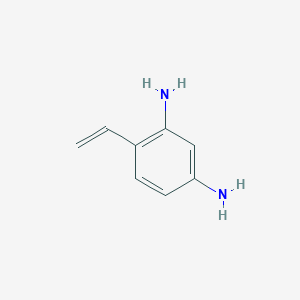
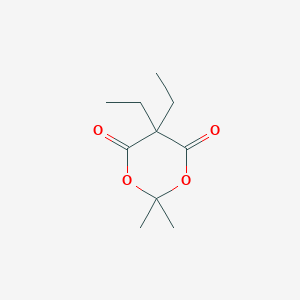
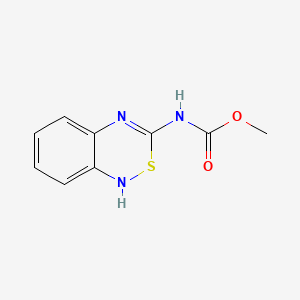
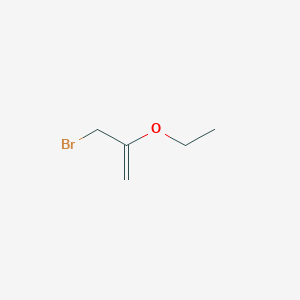
![2,4-Dimethylthieno[3,2-c]pyridine-3-sulfonic acid](/img/structure/B14682810.png)
![2,3,5,6-Tetrahydronaphtho[2,3-b][1,4,7]trioxonine](/img/structure/B14682815.png)
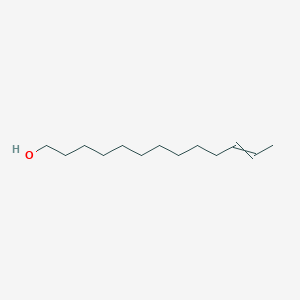
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(4-sulfophenyl)azo]phenyl]-NNO-azoxy]-, tetrasodium salt](/img/structure/B14682833.png)
![Methyl 2-[2-(2-nitrophenyl)iminohydrazinyl]benzoate](/img/structure/B14682841.png)
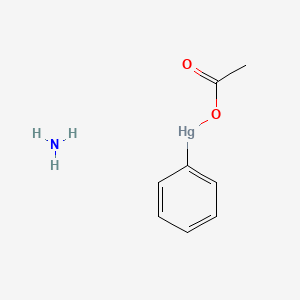
![{2-[(Methylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14682850.png)

